N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide
Description
N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyclopentane ring, and a sulfonyl group
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-24(22,23)18(10-4-5-11-18)17(21)19-12-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-3,6-9,20H,4-5,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBCHYEFWZTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form a Mannich base . This intermediate is then subjected to further reactions, such as sulfonylation and amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfonyl group can also interact with protein thiols, leading to the modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)methyl]-2-methylsulfonylcyclopentane-1-carboxamide
- N-[(2-hydroxynaphthalen-1-yl)methyl]-1-ethylsulfonylcyclopentane-1-carboxamide
- N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclohexane-1-carboxamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
